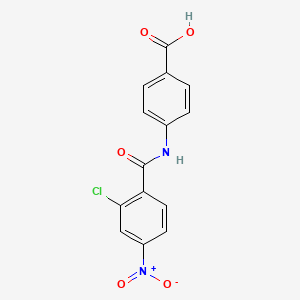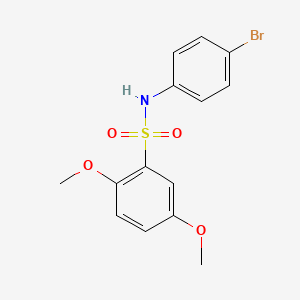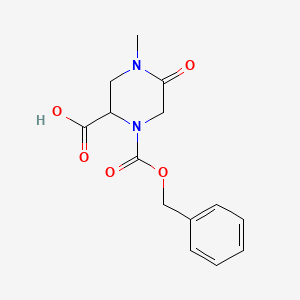
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (PPTQ) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPTQ has been identified as a promising candidate for developing new drugs with diverse pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. However, several studies have suggested that 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its pharmacological effects by modulating various signaling pathways. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exert various biochemical and physiological effects. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several advantages and limitations for lab experiments. One of the major advantages of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is its broad pharmacological activity, which makes it a potential candidate for developing drugs with diverse therapeutic applications. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments.
However, 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione also has several limitations for lab experiments. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has poor solubility in water, which makes it difficult to administer in vivo. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione also has low bioavailability, which limits its therapeutic potential. Additionally, 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione research. One of the most significant future directions is to optimize the synthesis method of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione to improve its purity and yield. Another future direction is to investigate the pharmacokinetics and toxicity of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in vivo to determine its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione and to identify its molecular targets. Finally, future research should focus on developing new derivatives of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione with improved pharmacological properties.
Synthesemethoden
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-phenylacetophenone with 2-aminobenzophenone in the presence of a base to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to give the desired 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione product. The purity and yield of the final product can be optimized by using appropriate purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has shown promising results in various scientific research applications. One of the most significant applications of 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is in the field of cancer research. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to possess potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been identified as a potential candidate for developing new antiviral drugs. 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the replication of viruses such as influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). 1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its antiviral effects by inhibiting viral entry, replication, and assembly.
Eigenschaften
IUPAC Name |
2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2S/c25-22-19-13-7-8-14-20(19)24(16-15-17-9-3-1-4-10-17)21(23-22)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGVWUUAWVFUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2455480.png)
![3-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2455483.png)
![6-[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2455484.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2455488.png)
![N-methyl-2-(4-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2455489.png)


![2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2455493.png)
![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)

![2,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2455499.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)
